3-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a 3,3-disubstituted isoindolinone, methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate, was synthesized by means of the decarboxylation reaction of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate, under Krapcho reaction conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . The chemical shifts were expressed in parts per million (δ, ppm) and referenced to tetramethylsilane (TMS), (CH 3) 4 Si, which served as an internal standard .Chemical Reactions Analysis
The decarboxylation of malonate dimethylesters under Krapcho reaction conditions is a common reaction involving similar compounds . This reaction is convenient as the methyl acetate derivative is directly obtained under mild conditions .Scientific Research Applications
Antioxidant Activity
Research has demonstrated that derivatives of benzo[b]thiophene, similar in structure to 3-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide, exhibit significant antioxidant activity. For instance, compounds synthesized with various substituents, including chloro and hydroxyl groups, have been found to be potent antioxidants, with some derivatives showing higher antioxidant activity than ascorbic acid, a well-known antioxidant (Tumosienė et al., 2019).
Crystal Structure Analysis
The crystal structure and spectroscopic analysis of N-(1,3-dioxoisoindolin-2yl)benzamide, a compound closely related to the target chemical, have been thoroughly studied. This research has contributed to a deeper understanding of the geometric parameters and structural characteristics of similar compounds, laying the groundwork for further explorations into their potential applications (Bülbül et al., 2015).
Synthesis and Reactions
The synthesis and reactions of new 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides have been explored, showcasing the versatility of these compounds in chemical reactions and the potential for creating novel molecules with varying properties. This research highlights the chemical reactivity and the synthetic utility of the core structure in developing new pharmacologically active agents (Ried et al., 1980).
Biological Activities
Benzo[b]thiophene derivatives have been found to exhibit a wide spectrum of pharmacological properties. New derivatives synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride were screened for antibacterial, antifungal, and anti-inflammatory activities, demonstrating the potential of these compounds in medicinal chemistry and drug development (Isloor et al., 2010).
Luminescence Sensing and Pesticide Removal
Metal-organic frameworks (MOFs) constructed using thiophene-functionalized dicarboxylates have shown promising applications in luminescence sensing and the removal of environmental contaminants. These findings indicate the potential use of such compounds in environmental monitoring and remediation efforts, particularly in detecting and trapping harmful substances like pesticides (Zhao et al., 2017).
properties
IUPAC Name |
3-chloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O3S/c1-21-17(23)10-6-4-7-11(13(10)18(21)24)20-16(22)15-14(19)9-5-2-3-8-12(9)25-15/h2-8H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIVQWQESFGZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide |
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